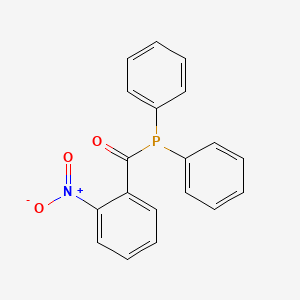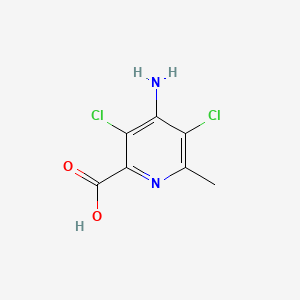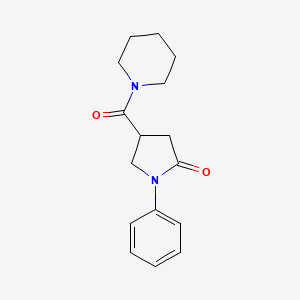
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol is a complex organic compound with the molecular formula C8H8Br3NO. This compound is known for its unique structure, which includes both bromine and amino groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle bromine safely. The final product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: The amino and bromine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated aniline derivatives .
Scientific Research Applications
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dibromotoluene: Similar in structure but lacks the dimethylamino group.
3,5-Dibromo-4-methylaniline: Another brominated aniline derivative with different substitution patterns.
Uniqueness
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic applications .
Properties
CAS No. |
38339-28-5 |
|---|---|
Molecular Formula |
C10H14Br2N2O |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14Br2N2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
InChI Key |
VHYSJZPQAMZRNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


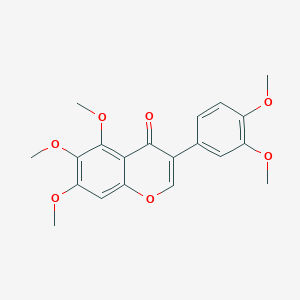
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
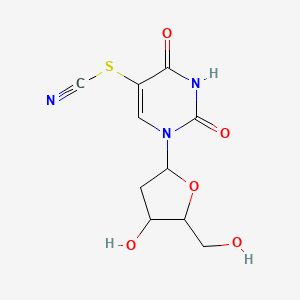
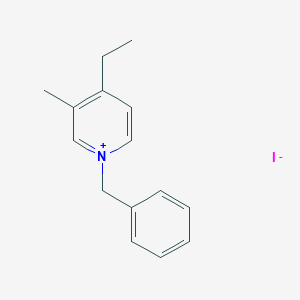
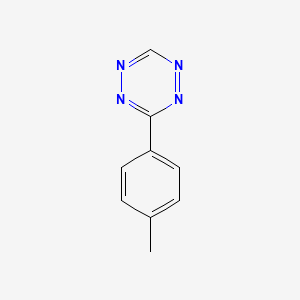
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
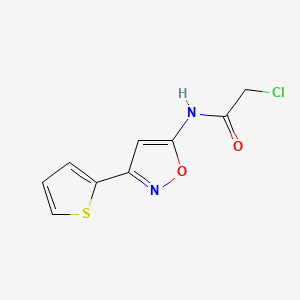

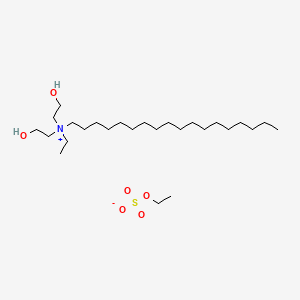
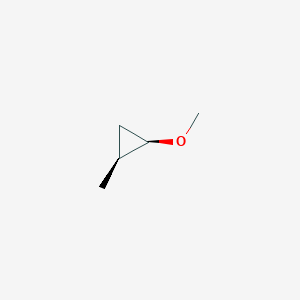
methanone](/img/structure/B14665175.png)
